An In-depth Technical Guide to 2,5-Dichloropyridine-3-carbonyl chloride (CAS: 78686-87-0): Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2,5-Dichloropyridine-3-carbonyl chloride (CAS: 78686-87-0): Synthesis, Reactivity, and Applications
This document provides a comprehensive technical overview of 2,5-Dichloropyridine-3-carbonyl chloride, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, detail robust synthesis protocols, explore its characteristic reactivity, and highlight its significant applications in modern chemistry, particularly in the creation of high-value molecules for the pharmaceutical and agrochemical sectors.
Core Characteristics and Physicochemical Properties
2,5-Dichloropyridine-3-carbonyl chloride, also known as 2,5-Dichloronicotinoyl chloride, is a trifunctional heterocyclic compound. Its structure incorporates a pyridine ring, two chlorine substituents, and a highly reactive acyl chloride group. This unique combination of features makes it an exceptionally versatile building block. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring significantly influences the reactivity of the acyl chloride, making it a potent electrophile for a variety of coupling reactions.
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 78686-87-0 | [1][2][3] |
| Molecular Formula | C₆H₂Cl₃NO | [2][3][4] |
| Molecular Weight | 210.45 g/mol | [3][4] |
| Appearance | Solid (Typical) | N/A |
| Boiling Point | 138 °C | [4] |
| Density | 1.582 g/cm³ | [4] |
| Flash Point | 116.5 °C | [4] |
| InChIKey | VRJMAKCJTSZUQR-UHFFFAOYSA-N | [2][3] |
| Solubility | Reacts with water; Soluble in many organic solvents | [1] |
Synthesis Pathway: From Cyanopyridine to Acyl Chloride
The preparation of 2,5-Dichloropyridine-3-carbonyl chloride is a multi-step process that requires careful control of reaction conditions. A common and efficient industrial route begins with 2,5-dichloro-3-cyanopyridine. The rationale for this pathway lies in the relative accessibility of the starting materials and the straightforward nature of the chemical transformations involved.
The overall synthesis workflow can be visualized as follows:
Caption: A typical two-step synthesis route for 2,5-Dichloropyridine-3-carbonyl chloride.
Step-by-Step Synthesis Protocol
Part A: Hydrolysis of 2,5-dichloro-3-cyanopyridine
The initial step involves the hydrolysis of the nitrile group (-CN) of 2,5-dichloro-3-cyanopyridine to a carboxylic acid (-COOH). This transformation can be achieved under either basic or acidic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions on the sensitive pyridine ring.[5]
-
Materials: 2,5-dichloro-3-cyanopyridine, Sodium Hydroxide (NaOH) solution (e.g., 10-20% w/v), Hydrochloric Acid (HCl) for neutralization.
-
Procedure:
-
Suspend 2,5-dichloro-3-cyanopyridine in an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). This protonates the carboxylate salt, causing the 2,5-dichloronicotinic acid to precipitate.
-
Collect the precipitated solid by filtration, wash with cold water to remove residual salts, and dry under vacuum.
-
Part B: Conversion of 2,5-dichloronicotinic acid to the Acyl Chloride
This is a classic conversion of a carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[6][7]
-
Materials: 2,5-dichloronicotinic acid, Thionyl chloride (SOCl₂), a high-boiling inert solvent (e.g., toluene or dichloroethane), catalytic amount of N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), charge the dried 2,5-dichloronicotinic acid and the inert solvent.
-
Add a catalytic amount of DMF. The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
Slowly add thionyl chloride to the suspension at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to reflux (typically 70-80 °C) and maintain for several hours until the evolution of gas ceases and the reaction is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid).
-
Allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure (distillation).
-
The resulting crude 2,5-Dichloropyridine-3-carbonyl chloride can be purified by vacuum distillation or used directly in subsequent reactions.
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Reactivity and Mechanistic Insights
The synthetic utility of 2,5-Dichloropyridine-3-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these transformations.
Caption: General reactivity of 2,5-Dichloropyridine-3-carbonyl chloride with common nucleophiles.
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With Amines: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications in drug discovery for linking molecular fragments.
-
With Alcohols: Reaction with alcohols produces esters. This reaction is often catalyzed by a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.
-
With Thiols: Reaction with thiols gives thioesters.
-
Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic systems in the presence of a Lewis acid catalyst.
The two chlorine atoms on the pyridine ring are generally less reactive towards nucleophilic substitution than the acyl chloride, allowing for selective reactions at the carbonyl group under mild conditions.
Key Applications in Drug Discovery and Agrochemicals
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Chlorinated organic compounds are also prevalent in pharmaceuticals, often enhancing properties like metabolic stability or membrane permeability.[9] 2,5-Dichloropyridine-3-carbonyl chloride leverages both these features, making it a high-value intermediate.
Pharmaceutical Applications
-
Oncology - Hdm2-p53 Interaction Inhibitors: The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells through overexpression of its negative regulator, Hdm2. Molecules that block the Hdm2-p53 interaction can restore p53's function, leading to cancer cell death (apoptosis). Derivatives synthesized from 2,5-Dichloropyridine have been investigated as scaffolds for potent Hdm2 antagonists.[10][11]
Caption: Role of derivatives in blocking the Hdm2-p53 pathway to induce apoptosis.
-
Kinase Inhibitors: It has been used in the synthesis of inhibitors for key signaling proteins like the ERK protein kinase, which is involved in cell proliferation and survival pathways often dysregulated in cancer.[11]
Agrochemical Applications
The structural motifs derived from this compound are also found in modern pesticides. 2,5-Dichloropyridine is a known precursor for agrochemicals, and its derivatives, including the acyl chloride, serve as building blocks for creating complex molecules with herbicidal or insecticidal activity.[10][12][13]
Safety, Handling, and Storage
2,5-Dichloropyridine-3-carbonyl chloride is a hazardous chemical that must be handled with appropriate precautions. It is classified as corrosive and causes severe skin burns and serious eye damage.[1][4]
| Hazard Class | GHS Statement |
| Skin Corrosion | H314: Causes severe skin burns and eye damage |
| Eye Damage | H318: Causes serious eye damage |
| Respiratory Irritation | May cause respiratory irritation |
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
The compound is moisture-sensitive. Contact with water will cause it to hydrolyze back to the carboxylic acid, releasing corrosive HCl gas.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
Keep away from incompatible materials such as bases, amines, and strong reducing agents.[1]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[1]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
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- Preparation of isomer-free 2,5-dichloro-pyridine.
-
2,5-Dichloro-3-cyanopyridine. ChemBK. [Link]
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2,5-Dichloropyridine. Jubilant Ingrevia. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
- Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
- Method of 3,6-dichloro-2-cyanopyridine synthesis.
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2,5-dichloropyridine-3-carbonyl chloride. Chemspace. [Link]
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Preparation of Cyanopyridines by Direct Cyanation. Thieme Synthesis. [Link]
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Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]
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3,5-Dichloro-2-cyanopyridine. PubChem. [Link]
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Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]
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The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. ResearchGate. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
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thionyl chloride synthesis. Sciencemadness Discussion Board. [Link]
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2,5-DICHLOROPYRIDINE-3-CARBONYL CHLORIDE | CAS 78686-87-0. Molbase. [Link]
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2,5-DICHLOROPYRIDINE-3-CARBONYL CHLORIDE | 78686-87-0. Chemical Register. [Link]
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